

Application Notes and Protocols for Thymosin Beta 4 ELISA Kit

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Compound of Interest		
Compound Name:	Thymosin Beta 4	
Cat. No.:	B8064685	Get Quote

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These application notes provide a detailed, step-by-step protocol for the quantitative determination of **Thymosin Beta 4** (T β 4) concentrations in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Thymosin Beta 4 is a small, 43-amino acid peptide that plays a crucial role in a variety of cellular processes, including cell proliferation, migration, differentiation, and the regulation of actin polymerization.[1] It is widely distributed in various tissues and is implicated in wound healing, angiogenesis, and anti-inflammatory responses.[2][3][4] The quantitative measurement of Tβ4 in biological samples is essential for research in areas such as tissue repair, cardiovascular diseases, and cancer metastasis.[2][4] This document outlines the principles of the sandwich ELISA technique and provides a comprehensive protocol for the use of a typical Tβ4 ELISA kit.

The assay employs a quantitative sandwich enzyme immunoassay technique.[5] A microplate is pre-coated with an antibody specific for T β 4.[5] Standards and samples are pipetted into the wells, and any T β 4 present is bound by the immobilized antibody.[5] After washing away unbound substances, a biotin-conjugated antibody specific for T β 4 is added.[5] Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added.[5] A substrate



solution is then added, and color develops in proportion to the amount of Tβ4 bound in the initial step.[5] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[6][7]

Materials and Reagents

Materials Provided

Component	Description
Assay Plate	96-well microplate pre-coated with anti-Tβ4 antibody.
Standard	Lyophilized recombinant Tβ4.
Biotin-antibody	Biotin-conjugated anti-Tβ4 antibody.
HRP-avidin	Horseradish Peroxidase (HRP)-conjugated avidin.
Wash Buffer	Concentrated buffer for washing wells.
Sample Diluent	Buffer for diluting standards and samples.
TMB Substrate	3,3',5,5'-Tetramethylbenzidine substrate solution.
Stop Solution	Acidic solution to terminate the enzyme reaction.
Plate Sealers	Adhesive strips for covering the plate during incubation.

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm.[1][6]
- Precision pipettes and disposable pipette tips.[1][6]
- Deionized or distilled water.[1][6]
- Graduated cylinders for reagent preparation.[1][6]



- Tubes for dilution of standards and samples.[1][6]
- Centrifuge.[6]
- Absorbent paper for blotting.[1][6]

Experimental Protocols Reagent Preparation

- Wash Buffer (1x): Dilute the concentrated Wash Buffer with deionized or distilled water to the final working concentration. For example, dilute 20 mL of 25x Wash Buffer Concentrate into 480 mL of water to prepare 500 mL of 1x Wash Buffer.[5]
- Standard Preparation: Reconstitute the lyophilized Standard with Sample Diluent to create a stock solution.[5] Allow the standard to sit for at least 15 minutes with gentle agitation to ensure complete reconstitution.[5] Prepare a dilution series of the standard by pipetting the specified volume of Sample Diluent into labeled tubes and then performing serial dilutions from the stock solution.[5]
- Biotin-antibody (1x) and HRP-avidin (1x): These reagents may be provided as concentrates.
 Dilute them with the appropriate diluent to the working concentration as indicated in the kit manual.

Sample Collection and Storage

- Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at 1000 x g for 15-20 minutes.[5][7][8] Assay immediately or aliquot and store at -20°C or -80°C.[5][8] Avoid repeated freeze-thaw cycles.[5][8]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][9] Assay immediately or aliquot and store at -20°C or -80°C.[5][9]
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[6] Homogenize the tissue in PBS and centrifuge to remove debris.[6] Assay immediately or aliquot and store at -20°C or -80°C.



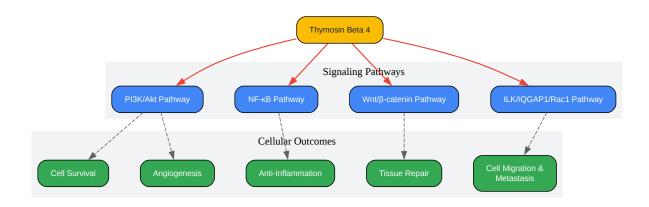
- Cell Culture Supernatants: Centrifuge cell culture media to remove cells and debris. Assay immediately or aliquot and store at -20°C or -80°C.
- Other Biological Fluids (e.g., Urine, Saliva): Centrifuge to remove particulate matter. Assay immediately or store in aliquots at ≤ -20°C.[8]

Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate or triplicate.[10]
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells.[5][7] Cover the plate with a plate sealer and incubate for 2 hours at 37°C.[5][7]
- Add Biotin-antibody: Remove the liquid from each well. Add 100 μL of 1x Biotin-antibody to each well.[5] Cover with a new plate sealer and incubate for 1 hour at 37°C.[5]
- Wash: Aspirate each well and wash three times with 1x Wash Buffer (approximately 200-300 μL per well).[5] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[5]
- Add HRP-avidin: Add 100 μL of 1x HRP-avidin to each well.[5] Cover with a new plate sealer and incubate for 1 hour at 37°C.[5]
- Wash: Repeat the aspiration/wash step five times as in step 4.[5]
- Add Substrate: Add 90 μL of TMB Substrate to each well.[5] Incubate for 15-30 minutes at 37°C in the dark.[5]
- Stop Reaction: Add 50 μL of Stop Solution to each well.[5] The color in the wells should change from blue to yellow.
- Read Plate: Read the optical density (O.D.) of each well at 450 nm within 5-10 minutes of adding the Stop Solution.







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